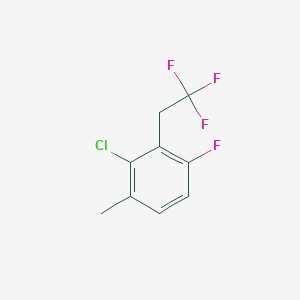

2-Chloro-4-fluoro-1-methyl-3-(2,2,2-trifluoroethyl)benzene

Description

Overview of 2-Chloro-4-fluoro-1-methyl-3-(2,2,2-trifluoroethyl)benzene: Nomenclature and Structural Features

This compound represents a sophisticated example of polysubstituted aromatic chemistry, incorporating multiple electronegative substituents within a single molecular framework. The compound's systematic nomenclature reflects the International Union of Pure and Applied Chemistry conventions for naming complex aromatic systems with multiple substituents. According to chemical database records, the compound bears the Chemical Abstracts Service registry number 1099597-59-7 and possesses the molecular formula C9H7ClF4, corresponding to a molecular weight of 226.60 grams per mole. The PubChem database assigns this compound the identifier CID 45790588, facilitating its recognition within chemical informatics systems.

The structural architecture of this compound incorporates a benzene ring bearing four distinct substituents positioned at specific carbon atoms. The chlorine atom occupies the 2-position relative to the methyl group at position 1, while a fluorine atom resides at the 4-position. The most distinctive structural feature involves the 2,2,2-trifluoroethyl substituent attached at the 3-position, creating a unique combination of halogenated functionality. This trifluoroethyl group (-CH2CF3) introduces significant electronegativity and steric bulk, fundamentally altering the compound's electronic properties compared to simpler halogenated aromatics.

Alternative nomenclature systems provide additional insight into the compound's structural arrangement. The International Union of Pure and Applied Chemistry name for this compound is 3-chloro-1-fluoro-4-methyl-2-(2,2,2-trifluoroethyl)benzene, which reflects a different numbering system that prioritizes the fluorine atom as the primary substituent. This alternative naming convention demonstrates the complexity inherent in systematically describing polysubstituted aromatic compounds and highlights the importance of standardized chemical identifiers for unambiguous compound identification.

The molecular representation through simplified molecular input line entry system notation provides additional structural clarity: CC1=C(C(=C(C=C1)F)CC(F)(F)F)Cl. This notation explicitly describes the connectivity pattern within the molecule, emphasizing the relationship between the benzene ring and its various substituents. The International Chemical Identifier key YJJCALRLWYAPDH-UHFFFAOYSA-N serves as a unique digital fingerprint for this specific molecular structure, ensuring precise identification across chemical databases and literature sources.

Table 1: Molecular Descriptors of this compound

Historical Context and Relevance in Fluorinated Aromatic Chemistry

The development of fluorinated aromatic compounds traces its origins to the pioneering work of nineteenth-century chemists who first explored the incorporation of fluorine into organic molecules. Alexander Borodin, renowned both as a composer and chemist, conducted the first documented nucleophilic replacement of halogen atoms by fluoride in 1862, establishing the foundation for modern organofluorine chemistry. However, the actual synthesis of organofluorine compounds predates Borodin's work, with Dumas and colleagues reporting the preparation of methyl fluoride from dimethyl sulfate in 1835.

The early history of aromatic fluorination presents a fascinating chronicle of chemical innovation and technical challenges. The first successful formation of an aryl carbon-fluorine bond was achieved through diazofluorination by Schmitt and colleagues in 1870, though their initial characterization contained errors. Subsequent refinements by Lenz in 1877 provided more accurate descriptions of aromatic fluorination processes. These early investigations laid the groundwork for understanding the unique properties that fluorine substituents impart to aromatic systems.

A pivotal advancement in aromatic fluorination occurred in 1927 when Schiemann developed a methodology that remains influential in contemporary synthetic chemistry. The Schiemann reaction involves the thermal decomposition of diazonium tetrafluoroborate salts to yield fluorinated aromatic compounds, providing a reliable route to fluoroaromatics that continues to find application in modern chemical synthesis. This methodology demonstrated the feasibility of introducing fluorine atoms into aromatic systems under controlled conditions, opening new avenues for the preparation of complex fluorinated molecules.

The introduction of fluorinated side chains to aromatic compounds represents a distinct branch of organofluorine chemistry that emerged in the late nineteenth century. Swarts reported the first aromatic compounds bearing fluorinated side chains in 1898, demonstrating that benzotrichloride could react with antimony trifluoride to yield progressively fluorinated products. This transformation from aromatic trichloromethyl groups to trifluoromethyl groups established the precedent for incorporating highly fluorinated substituents into aromatic systems. The conversion was later achieved using hydrogen fluoride and became commercially significant in the 1930s.

The twentieth century witnessed dramatic expansion in fluorinated aromatic chemistry, driven primarily by industrial applications and the unique properties that fluorine substituents confer upon organic molecules. The development of chlorofluorocarbons beginning in 1928 by McNary, Midgley, and Henne at General Motors Corporation represented the first major industrial application of organofluorine chemistry. These compounds, marketed under the Freon trademark, demonstrated the practical utility of fluorinated organic molecules and stimulated broader interest in organofluorine chemistry.

World War II catalyzed unprecedented advancement in fluorine chemistry, primarily through the Manhattan Project's requirements for uranium hexafluoride in isotope separation processes. The need for materials resistant to highly reactive fluorinated compounds led to the development of perfluorinated polymers and other specialized fluorinated materials. This wartime research established many of the fundamental principles and methodologies that continue to guide contemporary fluorinated compound synthesis.

Contemporary fluorinated aromatic chemistry has evolved to encompass sophisticated synthetic methodologies for introducing fluoroalkyl groups into aromatic systems. Recent developments in enzymatic trifluoromethylation demonstrate the continuing evolution of this field, with researchers developing ground-state flavin-dependent enzymes capable of catalyzing enantioselective trifluoromethylation reactions. These biocatalytic approaches represent a significant departure from traditional chemical methods and highlight the ongoing innovation in fluorinated compound synthesis.

The relevance of compounds like this compound within this historical context becomes apparent when considering the evolution of synthetic strategies for incorporating multiple fluorinated functionalities. The combination of aromatic fluorine substitution with trifluoroethyl side chains represents a convergence of the two major streams of fluorinated aromatic chemistry development. This compound embodies the sophisticated control over molecular architecture that modern synthetic chemistry has achieved, incorporating lessons learned from over a century of organofluorine research.

Table 2: Historical Milestones in Fluorinated Aromatic Chemistry

Scope and Objectives of the Research Article

This research article establishes a comprehensive foundation for understanding this compound within the broader context of fluorinated aromatic chemistry. The primary objective involves systematic characterization of this compound's structural features, nomenclature conventions, and chemical properties as they relate to its unique substitution pattern. Through detailed analysis of the compound's molecular architecture, this research aims to elucidate the relationship between structural features and chemical behavior in polysubstituted fluorinated aromatics.

The scope of investigation encompasses multiple dimensions of chemical analysis, beginning with fundamental molecular descriptors and extending to considerations of the compound's position within the evolutionary trajectory of organofluorine chemistry. Particular attention focuses on the significance of the trifluoroethyl substituent, which represents a distinctive structural feature that differentiates this compound from simpler fluorinated aromatics. The research examines how this substituent, combined with the specific positioning of chlorine and fluorine atoms on the benzene ring, creates unique electronic and steric environments that influence the compound's chemical properties.

A secondary objective involves contextualizing this specific compound within the historical development of fluorinated aromatic chemistry, tracing connections between early pioneering work in organofluorine synthesis and contemporary advances in polysubstituted aromatic compound preparation. This historical perspective provides essential background for understanding why compounds of this structural complexity represent significant achievements in synthetic chemistry. The research explores how the combination of multiple halogen substituents with fluorinated side chains reflects the sophisticated control over molecular architecture that modern chemistry has achieved.

The investigation methodology emphasizes comprehensive analysis of available chemical database information, synthesis methodologies, and structural characterization techniques relevant to this compound class. Through systematic examination of nomenclature systems, molecular descriptors, and chemical identifiers, the research aims to provide a definitive reference for this specific compound while establishing frameworks for understanding related polysubstituted fluorinated aromatics.

Research findings will contribute to broader understanding of structure-property relationships in fluorinated aromatic compounds, particularly those bearing multiple electronegative substituents. The analysis of this compound serves as a representative example for understanding how complex substitution patterns influence molecular behavior and synthetic accessibility. These insights have implications for the design and preparation of related compounds with potential applications in pharmaceutical, agrochemical, and materials science contexts.

Properties

IUPAC Name |

3-chloro-1-fluoro-4-methyl-2-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF4/c1-5-2-3-7(11)6(8(5)10)4-9(12,13)14/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJCALRLWYAPDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)CC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101194217 | |

| Record name | 2-Chloro-4-fluoro-1-methyl-3-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101194217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099597-59-7 | |

| Record name | 2-Chloro-4-fluoro-1-methyl-3-(2,2,2-trifluoroethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-fluoro-1-methyl-3-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101194217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-1-methyl-3-(2,2,2-trifluoroethyl)benzene typically involves multiple steps. One common method includes the following steps:

Starting Material: The synthesis begins with 2-Chloro-4-fluorotoluene.

Reaction Conditions: The reaction is typically carried out under anhydrous conditions at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors equipped with efficient cooling systems to maintain the required low temperatures.

Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and product consistency.

Purification: The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine and fluorine atoms.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Addition Reactions: The trifluoroethyl group can engage in addition reactions with various electrophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide under basic conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

Substitution Products: Depending on the nucleophile, products can include derivatives with different functional groups replacing the chlorine or fluorine atoms.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

Reduction Products: Reduction typically results in the formation of alcohols or alkanes.

Scientific Research Applications

Chemistry:

Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

Biology and Medicine:

Biological Studies: Used in studies to understand the interaction of fluorinated compounds with biological systems.

Industry:

Agrochemicals: Utilized in the development of pesticides and herbicides.

Materials Science: Employed in the creation of advanced materials with specific properties such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-1-methyl-3-(2,2,2-trifluoroethyl)benzene involves its interaction with molecular targets through various pathways:

Electrophilic Substitution: The compound can act as an electrophile in substitution reactions, interacting with nucleophiles in the target molecules.

Hydrophobic Interactions: The trifluoroethyl group enhances hydrophobic interactions, which can influence the compound’s binding affinity to certain molecular targets.

Pathways Involved: The specific pathways depend on the application, such as enzyme inhibition in pharmaceuticals or disruption of metabolic processes in agrochemicals.

Comparison with Similar Compounds

Structural Analogues in Pesticide Chemistry

The Pesticide Chemicals Glossary (2001) lists several chloro- and trifluoromethyl-substituted benzene derivatives with pesticidal applications (). Key comparisons include:

| Compound Name | Substituents | Application |

|---|---|---|

| Target Compound | 1-CH₃, 2-Cl, 3-CF₂CF₃, 4-F | Not specified |

| Oxyfluorfen | 2-Cl, 3-CF₃, 4-O-(3-ethoxy-4-nitrophenyl) | Herbicide |

| Nitrofluorfen | 2-Cl, 3-CF₃, 4-O-(4-nitrophenyl) | Herbicide |

Key Observations :

- Substituent Effects: The target compound lacks the phenoxy groups present in oxyfluorfen and nitrofluorfen, which are critical for herbicidal activity.

- Electron-Withdrawing Groups : The trifluoroethyl group (CF₂CF₃) in the target compound is bulkier and more electron-withdrawing than the trifluoromethyl (CF₃) groups in pesticidal analogs. This could reduce electrophilic substitution reactivity but increase stability under acidic conditions .

Spectroscopic and Crystallographic Comparisons

Studies on chloro-trifluoromethyl benzene derivatives () reveal:

- Crystallographic Data : Compounds like 2-(4-chlorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate exhibit shortened C–F bond lengths (1.32–1.35 Å) due to fluorine’s electronegativity, a trend likely applicable to the target compound’s trifluoroethyl group .

- DFT Studies: Density functional theory (DFT) analyses of 2-chlorobenzoate derivatives show that chloro and trifluoromethyl substituents stabilize molecular orbitals, reducing HOMO-LUMO gaps by 0.5–1.2 eV compared to non-halogenated analogs. The target compound’s fluorine and trifluoroethyl groups may further enhance this effect .

Research Findings and Implications

Physicochemical Properties

- Solubility : The methyl and trifluoroethyl groups in the target compound likely reduce water solubility compared to nitro- or ethoxy-substituted analogs (e.g., oxyfluorfen), aligning with trends observed in halogenated aromatics .

- Thermal Stability : Trifluoroethyl substituents generally increase thermal degradation resistance. For example, nitrofluorfen decomposes at 220°C, whereas the target compound may withstand higher temperatures due to reduced nitro group instability .

Reactivity and Functionalization Potential

- Nucleophilic Substitution : The chloro group at position 2 is meta to the trifluoroethyl group, which may hinder nucleophilic attack compared to para-substituted analogs. This steric effect is corroborated by DFT studies on similar systems .

Q & A

Q. What are the standard synthetic routes for 2-Chloro-4-fluoro-1-methyl-3-(2,2,2-trifluoroethyl)benzene?

The synthesis typically involves electrophilic aromatic substitution and halogenation steps. For example, trifluoroethyl groups can be introduced via Friedel-Crafts alkylation using trifluoroethyl halides, while chloro and fluoro substituents are added via halogenation under controlled temperatures (e.g., 0–50°C) using agents like Cl₂ or SO₂Cl₂. Solvents such as dichloromethane or THF are preferred to stabilize intermediates . Reaction progress should be monitored via TLC or GC-MS to optimize yield.

Q. How is the compound characterized structurally?

Spectroscopic techniques are critical:

- ¹H/¹⁹F NMR : To confirm substituent positions and distinguish between isomers. Fluorine’s strong deshielding effect aids in identifying trifluoroethyl groups.

- IR spectroscopy : Detects functional groups (e.g., C-F stretches at 1000–1300 cm⁻¹).

- Mass spectrometry : Validates molecular weight and fragmentation patterns. Cross-referencing with computational methods (DFT calculations) can resolve ambiguities in substitution patterns .

Q. What are the primary applications of this compound in academic research?

It serves as a fluorinated building block in:

- Medicinal chemistry : Studying fluorine’s impact on drug-receptor interactions (e.g., bioavailability enhancement via reduced basicity of adjacent amines) .

- Material science : Developing hydrophobic coatings or liquid crystals due to its high lipophilicity and thermal stability .

Advanced Research Questions

Q. How do reaction conditions influence competing substitution pathways in its synthesis?

Competing pathways (e.g., para vs. meta substitution) depend on directing effects of existing groups. For instance, methyl groups act as ortho/para directors, while electron-withdrawing trifluoroethyl groups may favor meta substitution. Kinetic vs. thermodynamic control can be assessed by varying temperature: lower temps (0°C) favor kinetic products, while higher temps (80°C) drive thermodynamic outcomes. Solvent polarity (e.g., DMF vs. hexane) also modulates selectivity .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved?

Contradictions often arise from solvent effects or dynamic processes (e.g., ring puckering). Strategies include:

- Variable-temperature NMR : To freeze conformational changes.

- COSY/NOESY experiments : For spatial correlation of protons.

- Isotopic labeling : ¹⁹F-¹H heteronuclear coupling analysis clarifies proximity of substituents .

Q. What mechanistic insights explain its reactivity in cross-coupling reactions?

The compound’s electron-deficient aryl ring facilitates Suzuki-Miyaura couplings. The trifluoroethyl group withdraws electron density, enhancing oxidative addition with Pd(0) catalysts. However, steric hindrance from the methyl group may slow transmetallation. Optimizing ligand choice (e.g., SPhos vs. XPhos) and base (K₂CO₃ vs. Cs₂CO₃) improves efficiency .

Q. How does fluorination impact its interactions with biological targets?

Fluorine’s stereoelectronic effects alter binding:

- Hydrogen-bond acceptor strength : Fluorine’s low polarizability weakens H-bonding compared to -OH or -NH₂.

- Lipophilicity : Enhances membrane permeability (logP ~3.5 predicted via HPLC). Assays like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities to enzymes (e.g., cytochrome P450 isoforms) .

Data Contradiction and Validation

Q. How to address discrepancies in reported bioactivity data across studies?

Variations may stem from impurity profiles (e.g., residual solvents) or assay conditions (pH, temperature). Mitigation strategies:

- HPLC purity verification (>98% by area normalization).

- Standardized bioassays (e.g., fixed ATP concentrations in kinase assays).

- Meta-analysis of datasets from PubChem or ECHA to identify consensus trends .

Q. Why do computational models sometimes fail to predict its reactivity accurately?

Limitations arise from neglecting solvent effects or van der Waals interactions in DFT calculations. Hybrid QM/MM approaches or explicit solvent models (e.g., COSMO-RS) improve accuracy. Benchmarking against experimental kinetic data (e.g., Arrhenius plots) refines activation energy estimates .

Methodological Recommendations

Q. What protocols ensure reproducibility in scaled-up synthesis?

- Process analytical technology (PAT) : Inline FTIR monitors intermediate formation.

- Design of experiments (DoE) : Identifies critical parameters (e.g., stoichiometry, stirring rate).

- Crystallization optimization : Use antisolvent addition (e.g., heptane) to enhance purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.